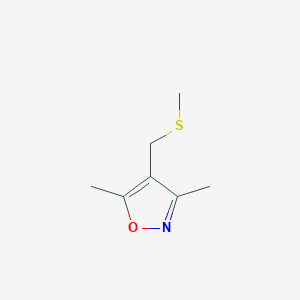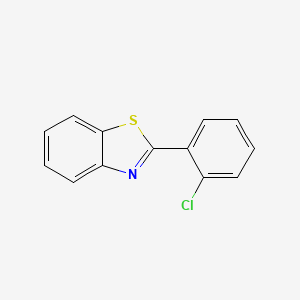![molecular formula C8H8BrN3O B3032977 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 66383-54-8](/img/structure/B3032977.png)
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Vue d'ensemble
Description
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one, also known as “3-Br-5,7-DMPP”, is a pyrazolo[1,5-a]pyrimidine derivative that has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds and as a catalyst in organic synthesis. It has also been used to study the structure and function of proteins and other biological molecules. In addition, 3-Br-5,7-DMPP has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis of New Polyheterocyclic Ring Systems
A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) explored the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. These ring systems have potential applications in developing antibacterial properties (Abdel‐Latif et al., 2019).
Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives
Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, including 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one variants. These compounds were evaluated for their anticancer and anti-5-lipoxygenase agents, showing potential in treating certain cancers and inflammatory conditions (Rahmouni et al., 2016).
Crystallographic and Computational Analysis
Borbulevych (2010) conducted a crystallographic and computational analysis of the supramolecular structure of a similar compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The study provided insights into the hydrogen bonding and π–π stacking interactions, crucial for understanding the chemical behavior of related compounds like this compound (Borbulevych, 2010).
Synthesis of Diverse Heterocyclic Systems
Jismy et al. (2020) reported an efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This research highlights the utility of 3-bromo pyrazolo[1,5-a]pyrimidines in creating a diverse range of compounds, potentially useful in pharmaceuticals and material sciences (Jismy et al., 2020).
Phenoxide Leaving Group SNAr Strategy
Catalano et al. (2015) discovered a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method offers an improvement over prior methods for incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation and have been implicated in cancer progression .
Mode of Action
This can halt the cell cycle and prevent the uncontrolled cell growth characteristic of cancer .
Biochemical Pathways
Cdk inhibitors generally impact thecell cycle progression . By inhibiting CDKs, these compounds can disrupt the normal progression of the cell cycle, potentially inducing cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Analyse Biochimique
Biochemical Properties
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, this compound can affect the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition results in cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure and sustained effects on cells . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its efficacy and toxicity, highlighting the importance of understanding its pharmacokinetics for therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
3-bromo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-3-5(2)12-7(10-4)6(9)8(13)11-12/h3H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBIAXRTZOZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388070 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66383-54-8 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




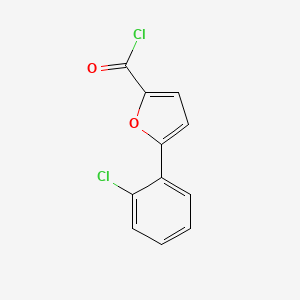
![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)
![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)
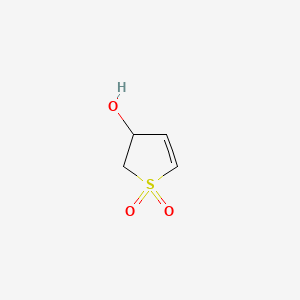

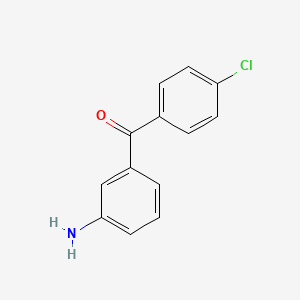
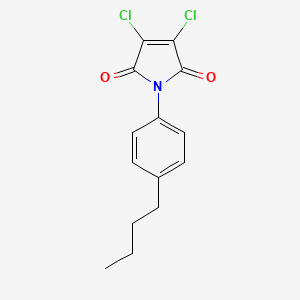



![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)
